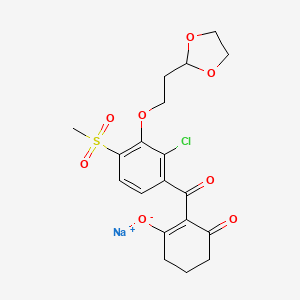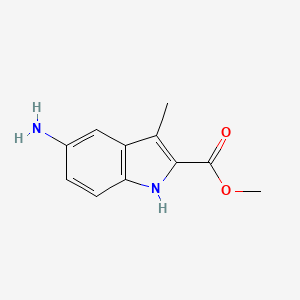
methyl 5-amino-3-methyl-1H-indole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-amino-3-methyl-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-amino-3-methyl-1H-indole-2-carboxylate typically involves the reaction of methyl 3-amino-1H-indole-2-carboxylates with various reagents. For instance, reactions with aryl isocyanates, aryl isothiocyanates, and cyanamides can lead to the formation of 5H-pyrimido[5,4-b]indole derivatives . Another method involves the reductive amination of ester derivatives of methoxy-indole .
Industrial Production Methods
Industrial production methods for indole derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and palladium-catalyzed intramolecular oxidative coupling have been employed to produce functionalized indole derivatives efficiently .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-amino-3-methyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: Indole derivatives can be oxidized to form quinazolinediones and other related compounds.
Reduction: Reductive amination is a common method used to modify indole derivatives.
Substitution: Electrophilic substitution reactions are prevalent due to the aromatic nature of the indole ring.
Common Reagents and Conditions
Common reagents used in these reactions include aryl isocyanates, aryl isothiocyanates, cyanamides, and methanesulfonic acid. Reaction conditions often involve reflux in methanol or other suitable solvents .
Major Products Formed
The major products formed from these reactions include 5H-pyrimido[5,4-b]indole derivatives, quinazolinediones, and other functionalized indole compounds .
Aplicaciones Científicas De Investigación
Methyl 5-amino-3-methyl-1H-indole-2-carboxylate has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of methyl 5-amino-3-methyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, the carboxyl group in the indole structure can chelate with metal ions in the active site of enzymes, inhibiting their activity . Additionally, the aromatic moiety of the indole can interact with viral DNA, enhancing its antiviral properties .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3-amino-1H-indole-2-carboxylate: A structural analog that reacts with isocyanates to form quinazolinediones.
Methyl 5-chloro-1H-indole-2-carboxylate: Another indole derivative with similar chemical properties.
Uniqueness
Methyl 5-amino-3-methyl-1H-indole-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to undergo various chemical reactions and form diverse products makes it a valuable compound in scientific research and industrial applications .
Propiedades
Fórmula molecular |
C11H12N2O2 |
|---|---|
Peso molecular |
204.22 g/mol |
Nombre IUPAC |
methyl 5-amino-3-methyl-1H-indole-2-carboxylate |
InChI |
InChI=1S/C11H12N2O2/c1-6-8-5-7(12)3-4-9(8)13-10(6)11(14)15-2/h3-5,13H,12H2,1-2H3 |
Clave InChI |
CZBZZWJGDROKBF-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(NC2=C1C=C(C=C2)N)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




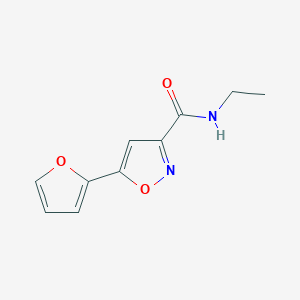
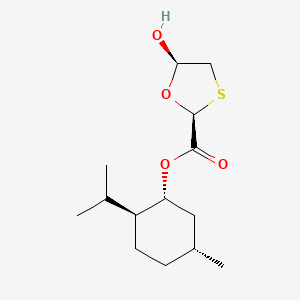

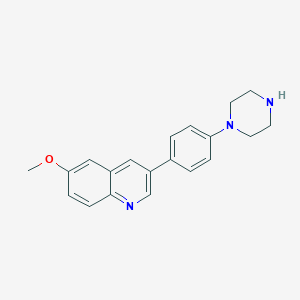
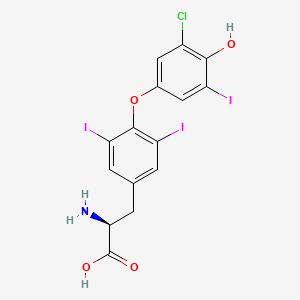
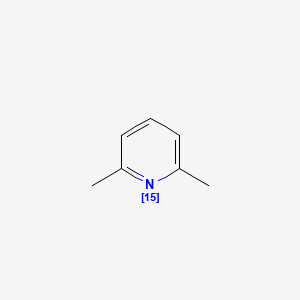


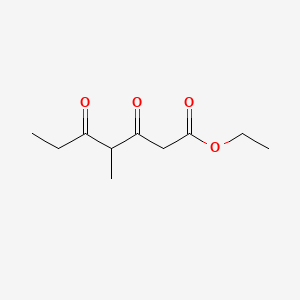
![O-[Methyl(1,2,2-trimethylpropoxy)phosphinyl]-L-tyrosine](/img/structure/B13438614.png)
